tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position. The (2S,4S) stereochemistry is critical for its applications in asymmetric synthesis, particularly in pharmaceutical intermediates and organocatalysis. The TBDMS group enhances stability by shielding the hydroxymethyl moiety from undesired reactions, while the Boc group facilitates selective deprotection under acidic conditions .
Properties
Molecular Formula |
C16H33NO4Si |
|---|---|
Molecular Weight |
331.52 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1 |
InChI Key |
TWNQXBYPAUOYPX-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of Pyrrolidine Core
The synthesis begins with a chiral pyrrolidine precursor, typically (2S,4S)-4-hydroxypyrrolidine-2-carboxylate derivatives. In one documented approach, 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate serves as the starting material. The hydroxyl group at the 4-position is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine (Et$$3$$N) in dichloromethane (CH$$2$$Cl$$_2$$) at 4°C, achieving near-quantitative yields. This step ensures selective protection while preserving the ester functionality at position 2.
Boc Protection of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is subsequently protected using di-tert-butyl dicarbonate (Boc$$2$$O) in a mixture of CH$$2$$Cl$$2$$ and Et$$3$$N. This step ensures chemoselectivity, as the TBS-protected hydroxyl and hydroxymethyl groups remain intact. The reaction typically achieves >95% yield, with purification via silica gel chromatography to isolate tert-butyl (2S,4S)-2-(hydroxymethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate.
Final Deprotection and Isolation
Selective removal of the TBS group is accomplished using tetra-n-butylammonium fluoride (TBAF) in THF. This step regenerates the free hydroxyl group at position 4 while retaining the Boc-protected amine. The reaction is quenched with aqueous ammonium chloride, and the product is extracted into ethyl acetate, dried over magnesium sulfate (MgSO$$_4$$), and concentrated under reduced pressure. Final purification via flash chromatography yields the title compound in 78–85% purity.
Alternative Route via Mitsunobu Reaction
Stereochemical Inversion at Position 2
An alternative method employs the Mitsunobu reaction to invert stereochemistry at position 2. Starting from tert-butyl (2R,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) mediate the reaction with a chiral alcohol, such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol. This step ensures the desired (2S,4S) configuration, critical for biological activity in receptor-binding studies.
Hydrolysis and Workup
Post-Mitsunobu reaction, the intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran-water (THF:H$$_2$$O) mixture. Neutralization with hydrochloric acid (HCl) precipitates the product, which is filtered and washed with cold diethyl ether. The final compound is characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm stereochemical integrity.
Experimental Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For TBS protection, dichloromethane provides optimal solubility for both the pyrrolidine substrate and TBSCl. Conversely, THF is preferred for NaBH$$_4$$-mediated reductions due to its ability to stabilize borate intermediates. Elevated temperatures (>40°C) during Boc protection risk racemization, necessitating strict temperature control at 0–4°C.
Byproduct Formation and Mitigation
Common byproducts include over-silylated species and elimination products. Silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively separates these impurities. In one instance, substituting imidazole with 2,6-lutidine during TBS protection reduced side reactions from 15% to <5%.
Analytical Characterization Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 4.25 (m, 1H, C4-OH), 3.85 (dd, J = 10.2 Hz, 1H, CH$$2$$OTBS), 3.72 (dd, J = 10.2 Hz, 1H, CH$$2$$OTBS), 3.45 (m, 1H, H2), 2.95 (m, 1H, H5), 1.45 (s, 9H, Boc), 0.90 (s, 9H, TBS), 0.10 (s, 6H, TBS-CH$$3$$).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$) : δ 155.2 (Boc C=O), 79.8 (C4), 68.5 (CH$$2$$OTBS), 58.3 (C2), 28.3 (Boc C(CH$$3$$)$$3$$), 25.9 (TBS C(CH$$3$$)$$3$$), 18.2 (TBS SiC), -5.4 (TBS CH$$_3$$).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile:H$$2$$O gradient) reveals a single peak at 12.7 min, confirming >98% purity. Mass spectrometry ([M+Na]$$^+$$ m/z 354.2142) aligns with the theoretical molecular formula C$${16}$$H$${33}$$NO$$4$$Si.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Route | Mitsunobu Route |
|---|---|---|
| Overall Yield | 62% | 55% |
| Stereochemical Purity | 99% ee | 97% ee |
| Reaction Steps | 4 | 5 |
| Critical Reagents | TBSCl, Boc$$_2$$O | DEAD, PPh$$_3$$ |
The stepwise method offers higher yields and fewer steps, while the Mitsunobu route provides flexibility for stereochemical adjustments.
Chemical Reactions Analysis
Deprotection of the Silyl Ether
The tert-butyldimethylsilyl (TBS) group is labile under acidic or basic hydrolysis conditions:
-
Mechanism : Acidic (e.g., HCl) or basic (e.g., TBAF) cleavage of the Si–O bond releases the hydroxypyrrolidine derivative.
-
Conditions :
-
Tetra-n-butylammonium fluoride (TBAF) in THF at 0–25°C.
-
Hydrochloric acid (HCl) in methanol at reflux.
-
-
Application : Critical for unmasking the hydroxyl group in synthetic intermediates, as demonstrated in dopamine receptor ligand synthesis .
Ester Hydrolysis and Functionalization
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic conditions:
-
Mechanism : Acid-mediated cleavage of the Boc group (e.g., HCl in dioxane) yields the free amine.
-
Conditions :
-
4 M HCl in dioxane, 25°C, 2–4 hours.
-
-
Application : Facilitates further functionalization, such as coupling reactions with carboxylic acids (e.g., HBTU-mediated amide bond formation) .
Oxidation of the Hydroxyl Group
-
Reagents : Dess-Martin periodinane or Swern oxidation.
-
Outcome : Converts the hydroxyl group to a ketone for subsequent Wittig or Grignard reactions .
Reduction of Amides
-
Reagents : Lithium aluminum hydride (LiAlH₄).
-
Example : Reduction of amides (e.g., 10 to 11 ) to primary amines for coupling with fluorinated benzoic acids .
TBS Protection of Hydroxyl Groups
-
Reagent : tert-Butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Boc Deprotection
-
Reagent : Trifluoroacetic acid (TFA) in DCM.
-
Application : Generates reactive amines for subsequent alkylation or acylation .
Coupling Reactions
The hydroxyl and amine groups enable diverse coupling strategies:
-
HBTU-Mediated Amide Bond Formation :
-
Mitsunobu Reaction :
Comparative Reactivity with Structural Analogs
The compound’s unique reactivity arises from its stereochemistry and functional groups. Key comparisons include:
| Compound Name | Structural Features | Reactivity Differences |
|---|---|---|
| tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | Amino group instead of silyl ether | Higher nucleophilicity at nitrogen |
| tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acid | Lacks silyl ether | Reduced stability under basic conditions |
| tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Azabicyclic structure | Altered steric effects in binding interactions |
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a protecting group for hydroxyl functionalities in multi-step synthesis.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery and development.
- Used in the study of enzyme mechanisms and interactions due to its structural features.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific biological pathways.
- Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and applications of analogous compounds:
Key Comparative Insights
Protection Strategies :
- The target compound employs TBDMS to protect the hydroxymethyl group, enabling selective deprotection (e.g., via fluoride ions) without affecting the Boc group . In contrast, compounds like the mesyl derivative () prioritize reactivity over protection, facilitating substitutions .
- The unprotected hydroxymethyl analog () is more reactive but less stable, limiting its utility in multi-step syntheses .
Stereochemical Impact :
- The (2S,4S) configuration in the target compound and its analogs (e.g., and ) ensures enantioselectivity in catalysis and drug-receptor interactions. Diastereomers, such as the (2R,4S)-fluoro-phenyl derivative (), exhibit distinct physicochemical properties and biological activities .
Functional Group Contributions: Fluorine Substitution: Fluorinated derivatives () demonstrate improved metabolic stability and bioavailability, making them valuable in medicinal chemistry . Amino and Carboxylic Acid Groups: The aminomethyl analog () and carboxylic acid derivative () expand utility into peptide synthesis and metal coordination chemistry, respectively .
Steric and Electronic Effects :
- Bulkier substituents, such as the methoxycarbonyl cyclohexyloxy group (), introduce steric hindrance, altering reaction kinetics and regioselectivity .
Biological Activity
tert-butyl (2S,4S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₃₁N₁O₄Si and a molecular weight of approximately 303.5 g/mol, this compound features a pyrrolidine ring, a tert-butyldimethylsilyl ether, and a carboxylate functional group, which contribute to its unique reactivity and biological properties .
The compound's structure allows it to engage in various chemical reactions, making it suitable for medicinal chemistry applications. Key features include:
- Pyrrolidine Ring : Known for its role in drug discovery, the pyrrolidine ring enhances the compound's interaction with biological targets.
- Hydroxyl Group : This functional group increases solubility in biological systems, potentially improving bioavailability .
- Silyl Ether : The presence of the tert-butyldimethylsilyl group may influence the compound's stability and reactivity .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, some pyrrolidine derivatives have shown promising results against cancer cell lines such as MCF-7 and HeLa . The specific activity of this compound against these cell lines remains to be fully elucidated.
- Enzyme Interaction : The compound is believed to interact with enzymes involved in metabolic pathways. Initial findings suggest modulation of key signaling pathways, which could lead to therapeutic applications .
- Antimicrobial and Anti-inflammatory Properties : Pyrrolidine derivatives have been reported to possess antimicrobial and anti-inflammatory activities. For example, certain compounds have demonstrated effectiveness against various bacterial strains and inflammatory conditions .
Case Studies
Several studies have examined the biological activity of pyrrolidine derivatives:
- A study highlighted the synthesis and evaluation of pyrrolidine-based compounds for their anticancer potential. Compounds were screened for their ability to inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range .
- Another investigation focused on the anti-inflammatory effects of related pyrrolidine compounds using the Bovine Serum Albumin (BSA) denaturation technique. Results indicated significant anti-inflammatory activity compared to standard drugs like Diclofenac .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate | Contains an amino group instead of a silyl ether | Potentially different biological activity due to amino substitution |
| tert-butyl (2S,5S)-5-methylpyrrolidine-1-carboxylic acid | Lacks the silyl ether group | Simpler structure may lead to different reactivity |
| tert-butyl (2R,5R)-5-hydroxy-pyrrolidine-1-carboxylic acid | Hydroxyl functionalization instead of silylation | Different solubility and reactivity characteristics |
The unique combination of functional groups in this compound distinguishes it from these similar compounds and may enhance its reactivity and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
